molecular formula C16H12ClFN4O3 B2984945 3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide CAS No. 2034412-97-8

3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2984945
CAS No.: 2034412-97-8
M. Wt: 362.75
InChI Key: JTZIEOJNMCXWIZ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide is an organic compound with a complex structure. It combines functionalities from pyrimidine and fluorobenzamide, rendering it significant in various chemical and biological applications.

Scientific Research Applications

The compound has diverse applications:

  • Chemistry: Acts as an intermediate in organic synthesis for complex molecules.

  • Biology: Used in the study of enzyme inhibition and protein interactions.

  • Medicine: Potential use in drug design for targeting specific proteins or pathways.

  • Industry: Utilized in the manufacture of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethylamine starting from 2,4-dioxopyrido[2,3-d]pyrimidine.

  • Step 2: Formation of 4-fluoro-N-(2-chloroethyl)benzamide via nucleophilic substitution using 4-fluorobenzoic acid and 2-chloroethylamine.

  • Step 3: Combination of the two intermediates under acidic or basic conditions to produce the target compound.

Industrial Production Methods

Large-scale production generally involves:

  • Optimized reaction conditions: Controlled temperature, pressure, and pH to maximize yield and purity.

  • Purification steps: Chromatography and crystallization techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidation at the nitrogen atom in the pyrimidine ring.

  • Reduction: Reduction can occur at the chloro and fluorine substituents under suitable conditions.

  • Substitution: Halogen substitution is possible with nucleophiles.

Common Reagents and Conditions

  • Oxidation agents: Hydrogen peroxide, potassium permanganate.

  • Reduction agents: Lithium aluminum hydride, hydrogen gas over palladium.

  • Substitution agents: Sodium azide, methoxide ions.

Major Products Formed

  • Oxidation Products: Oxidized pyrimidine derivatives.

  • Reduction Products: Reduced benzamide derivatives.

  • Substitution Products: Azido-substituted benzamides or methoxy derivatives.

Mechanism of Action

Mechanism

The compound interacts primarily through:

  • Hydrogen bonding: With active sites of enzymes or receptors.

  • Hydrophobic interactions: With lipid membranes and hydrophobic pockets in proteins.

Molecular Targets and Pathways

  • Enzymes: Inhibits or modulates enzyme activity by binding to their active or allosteric sites.

  • Signaling pathways: Affects cellular signaling by interacting with specific receptors or proteins.

Comparison with Similar Compounds

3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide stands out due to its unique structural features and reactivity.

Similar Compounds

  • N-ethyl-4-fluorobenzamide: Similar structure, lacks the pyrimidine moiety.

  • 3-chloro-N-(2-(2,4-dioxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: Similar, but without the fluorine substitution.

Its unique combination of chloro, fluorine, and pyrimidine functionalities makes it particularly versatile for applications in research and industry.

Properties

IUPAC Name

3-chloro-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O3/c17-11-8-9(3-4-12(11)18)14(23)20-6-7-22-15(24)10-2-1-5-19-13(10)21-16(22)25/h1-5,8H,6-7H2,(H,20,23)(H,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZIEOJNMCXWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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